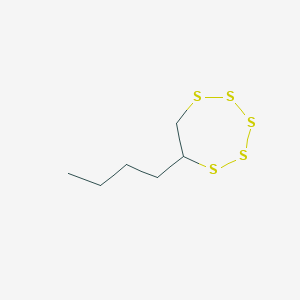
6-butyl-1,2,3,4,5-pentathiepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-1,2,3,4,5-pentathiepane is a seven-membered heterocyclic compound containing five sulfur atoms and a butyl group attached to the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-butyl-1,2,3,4,5-pentathiepane typically involves the reaction of butyl-substituted dithiols with elemental sulfur. One common method is the reaction of butyl-1,2-dithiol with sulfur in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 6-Butyl-1,2,3,4,5-pentathiepane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs at room temperature or slightly elevated temperatures.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one of the sulfur atoms with another group, such as a halogen or an alkyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides .
Scientific Research Applications
6-Butyl-1,2,3,4,5-pentathiepane has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-butyl-1,2,3,4,5-pentathiepane involves its interaction with cellular components, particularly proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to the disruption of their function. This interaction is believed to be responsible for its antimicrobial and antitumor activities .
Comparison with Similar Compounds
1,2,3,4,5-Pentathiepane: Similar in structure but lacks the butyl group, which may affect its reactivity and applications.
1,2,3,4,6-Pentathiepane:
1,2,3,5,6-Pentathiepane: Another isomer with distinct properties compared to 6-butyl-1,2,3,4,5-pentathiepane.
Uniqueness: this compound is unique due to the presence of the butyl group, which enhances its lipophilicity and may improve its interaction with biological membranes. This structural feature distinguishes it from other pentathiepanes and contributes to its specific applications in research and industry .
Properties
IUPAC Name |
6-butylpentathiepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S5/c1-2-3-4-6-5-7-9-11-10-8-6/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGWKWKPGVUQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CSSSSS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5003164.png)
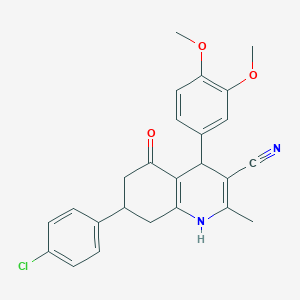
![4-bromo-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5003175.png)
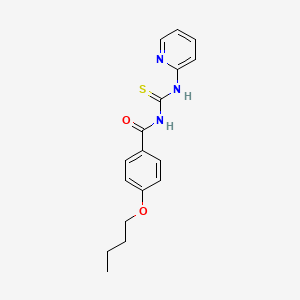
![(Z)-3-anilino-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5003184.png)
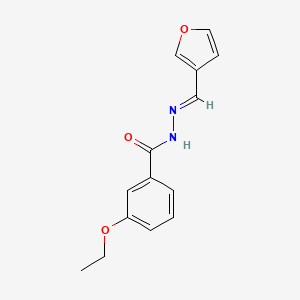
![N-[(1-methylpiperidin-4-yl)methyl]-3-phenyl-N-(2-phenylethyl)propanamide](/img/structure/B5003197.png)
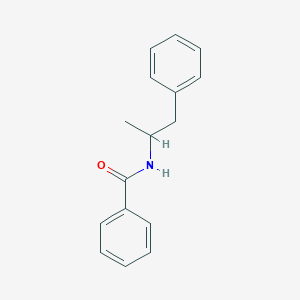
![3-{[2-(4-Chlorophenyl)ethyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5003203.png)
![5-{3-[(E)-(4,6-dioxo-1-phenyl-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid](/img/structure/B5003219.png)
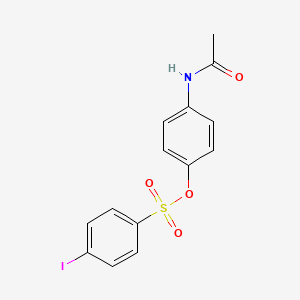
![(3aS*,5S*,9aS*)-5-(2,5-dimethoxyphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5003239.png)
![5-[3-chloro-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5003261.png)
![5-O-[4-[[5-oxo-5-(2,2,3,3-tetrafluoropropoxy)pentanoyl]amino]phenyl] 1-O-(2,2,3,3-tetrafluoropropyl) pentanedioate](/img/structure/B5003269.png)
